(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
132679-61-9
VCID:
VC20807475
InChI:
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1
SMILES:
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula:
C11H13FN4O5
Molecular Weight:
300.24 g/mol
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
CAS No.: 132679-61-9
Cat. No.: VC20807475
Molecular Formula: C11H13FN4O5
Molecular Weight: 300.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132679-61-9 |
|---|---|
| Molecular Formula | C11H13FN4O5 |
| Molecular Weight | 300.24 g/mol |
| IUPAC Name | (2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide |
| Standard InChI | InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 |
| Standard InChI Key | ZTFFRKNPAXXEBL-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
| SMILES | CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
| Canonical SMILES | CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator